molecular formula C23H22ClN5O2 B267842 (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

カタログ番号 B267842
分子量: 435.9 g/mol
InChIキー: IAQNAXMULZRJMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 has been found to have a wide range of applications in scientific research, particularly in the field of oncology.

作用機序

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell proliferation and survival. (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to inhibit the activity of other kinases, such as interleukin-2 inducible T cell kinase (ITK) and TEC kinase, which are involved in T cell signaling pathways.
Biochemical and Physiological Effects:
(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of B cells, as well as the production of cytokines and chemokines. (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels (angiogenesis).

実験室実験の利点と制限

One of the main advantages of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is its specificity for BTK and other kinases involved in B cell and T cell signaling pathways. This makes it a valuable tool for studying the role of these kinases in the development and progression of cancer. However, one limitation of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is its potential toxicity and side effects, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the use of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to be effective in inhibiting the growth of other types of cancer cells, such as lung cancer and pancreatic cancer, and further research is needed to explore its potential in these areas. Additionally, the development of more potent and selective BTK inhibitors may lead to the development of more effective therapies for B cell malignancies.

合成法

The synthesis of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the reaction of 2-chlorobenzylamine with 3-ethoxy-4-(hydroxymethyl)benzaldehyde, followed by the reaction of the resulting product with 1-phenyl-1H-tetrazol-5-amine. The final product is obtained by the reaction of the intermediate product with 3-ethoxy-4-(bromomethyl)benzyl chloride. The synthesis of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been described in detail in a scientific paper published by Takahashi et al. in 2015.

科学的研究の応用

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have a wide range of applications in scientific research, particularly in the field of oncology. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that is involved in the signaling pathways of B cells. BTK is a key mediator in the development and progression of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to be effective in inhibiting the growth of CLL and NHL cells in vitro and in vivo.

特性

製品名

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

分子式

C23H22ClN5O2

分子量

435.9 g/mol

IUPAC名

N-[(2-chlorophenyl)methyl]-1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C23H22ClN5O2/c1-2-30-22-14-17(15-25-16-18-8-6-7-11-20(18)24)12-13-21(22)31-23-26-27-28-29(23)19-9-4-3-5-10-19/h3-14,25H,2,15-16H2,1H3

InChIキー

IAQNAXMULZRJMU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4

正規SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。